molecular formula C21H20N4O3 B7831879 ethyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

ethyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

Cat. No.: B7831879
M. Wt: 376.4 g/mol
InChI Key: JFMHOXMZWMSEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “ethyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate” is known as N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine. This compound is a member of the pyrimidine family, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidines are essential components in various biological processes and are found in nucleic acids, vitamins, and coenzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine typically involves the reaction of 4-chlorobenzylamine with 6-methyl-2-(methylthio)pyrimidine-4-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out in an organic solvent, such as dichloromethane, at room temperature.

    Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine
  • N-(4-fluorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine
  • N-(4-bromobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine

Uniqueness

N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties to the compound. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can influence the compound’s interaction with biological targets. This makes the compound a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-3-28-21(27)13-5-4-6-14(10-13)25-11-17(26)18(19(25)22)20-23-15-8-7-12(2)9-16(15)24-20/h4-10H,3,11,22H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMHOXMZWMSEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=C(N3)C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=C(N3)C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.